2-{4-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol is a complex organic compound classified under organofluorine compounds due to the presence of carbon-fluorine bonds. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent targeting specific biological pathways.
This compound can be sourced from various chemical suppliers, including Matrix Scientific and VWR, where it is often listed with a purity greater than 95% and a molecular weight of 343.35 g/mol. The compound's chemical formula is C₁₅H₂₀F₃N₅O, and it is categorized within the broader class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities .
The synthesis of 2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol typically involves multi-step organic reactions. The general approach includes:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol features several key functional groups:
The melting point of this compound is reported to be between 105°C and 107°C .
The compound can participate in various chemical reactions typical for its functional groups:
These reactions are crucial for modifying the compound's structure to improve its efficacy or selectivity in biological applications.
The mechanism of action for 2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol primarily involves interaction with specific protein targets within cells. Research indicates that compounds in this class may act as inhibitors of glycogen synthase kinase 3 (GSK-3), a key enzyme involved in various signaling pathways related to cell growth and metabolism.
By inhibiting GSK-3, this compound could potentially modulate pathways associated with neuroprotection and anti-inflammatory responses .
The physical properties of 2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol include:
Chemical properties include its solubility in various organic solvents due to its polar functional groups and potential reactivity under acidic or basic conditions.
This compound has potential applications in medicinal chemistry as a lead compound for developing new therapeutics targeting neurological disorders or metabolic diseases. Its activity as a GSK-3 inhibitor suggests utility in treating conditions such as Alzheimer's disease or bipolar disorder by modulating critical signaling pathways involved in neuronal health and function.
Furthermore, ongoing research may explore its role in cancer therapy due to its influence on cell signaling pathways that regulate proliferation and survival .
The trifluoromethyl (CF₃) group significantly enhances bioactivity and metabolic stability. Key approaches for its introduction include:
Table 1: Comparison of Trifluoromethylation Methods
Method | Reagents/Catalysts | Yield (%) | Key Limitation |
---|---|---|---|
Halogen Exchange | KF/SbCl₅-Cr₂O₃, 180°C | 80–92 | Polyfluorination byproducts |
Electrophilic CF₃ | Pd(OAc)₂/Togni’s reagent | 60–75 | Sensitivity to moisture |
Directed Metalation | n-BuLi/TMSCF₃, –78°C | 70–85 | Cryogenic conditions required |
Optimal results derive from Halex with CoCl₂/γ-Al₂O₃ catalysts, where labile surface-bound HF facilitates nucleophilic displacement while suppressing overfluorination [2] [7].
The piperazine moiety is introduced at C6 of the pyrazolo-pyridine core through:
Table 2: Piperazine Coupling Approaches
Method | Conditions | Yield (%) | Advantage |
---|---|---|---|
SNAr | Piperazine/DMSO, 100°C, 24 h | 75–85 | No metal catalyst |
Buchwald-Hartwig | Pd₂(dba)₃/XantPhos, KOtBu, toluene | 80–90 | Tolerates electron-neutral scaffolds |
Reductive Amination | Piperazine/NaBH₄, MeOH, rt | 50–65 | Single-step |
Solvent optimization is critical: DMSO outperforms ethanol or THF by solubilizing both the heterocycle and piperazine [1].
The core scaffold is constructed through:
Key intermediates include ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 20481-15-6), synthesized via sequential SNAr and hydrazine cyclization [7] [10].
Halogenation is vital for introducing reactive sites for piperazine coupling:
Temperature-programmed reactions (TPR) verify that sequential fluorination (CCl₄ → CCl₃F → CCl₂F₂) occurs, with Zn/γ-Al₂O₃ lowering activation barriers by 20 kJ/mol [7].
The terminal ethanolamine is installed via:
Table 3: Ethanolamine Installation Methods
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Ethylene carbonate | DMF, 80°C, 12 h | 85–92 | High (mono-alkylation) |
Epoxide ring-opening | Glycidol/Sc(OTf)₃, 60°C | 75–80 | Moderate |
Protection-deprotection | Boc-piperazine → TFA removal | 70–75 | Excellent |
Ethylene carbonate is optimal: it eliminates halide impurities and operates under mild conditions [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7